molecular formula C22H20 B15164826 1-Tert-butylchrysene CAS No. 582300-44-5

1-Tert-butylchrysene

Cat. No.: B15164826
CAS No.: 582300-44-5
M. Wt: 284.4 g/mol
InChI Key: VXCOWUFLHZHJHB-UHFFFAOYSA-N
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Description

1-Tert-butylchrysene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a chrysene backbone substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butylchrysene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of chrysene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butylchrysene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-butyl chrysene quinone.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Tert-butyl chrysene quinone.

    Reduction: Dihydro-1-tert-butylchrysene.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Tert-butylchrysene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a probe for studying biological processes involving aromatic hydrocarbons.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in cancer research.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-tert-butylchrysene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

    Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.

    Tert-butyl naphthalene: A naphthalene derivative with a tert-butyl group.

    Tert-butyl anthracene: An anthracene derivative with a tert-butyl group.

Uniqueness: 1-Tert-butylchrysene is unique due to its chrysene backbone, which provides distinct chemical and physical properties compared to other tert-butyl-substituted aromatic hydrocarbons

Properties

CAS No.

582300-44-5

Molecular Formula

C22H20

Molecular Weight

284.4 g/mol

IUPAC Name

1-tert-butylchrysene

InChI

InChI=1S/C22H20/c1-22(2,3)21-10-6-9-17-19-12-11-15-7-4-5-8-16(15)18(19)13-14-20(17)21/h4-14H,1-3H3

InChI Key

VXCOWUFLHZHJHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43

Origin of Product

United States

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